(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol
Description
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.1 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
UYTGJLDKTBNYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-fluoro-3-methoxyphenyl)methanol
- (6-Bromo-2-fluoro-3-ethoxyphenyl)methanol
- (6-Bromo-2-fluoro-3-propoxyphenyl)methanol
Uniqueness
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms, along with an isopropoxy group, enhances its lipophilicity and reactivity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A bromine atom at the 6-position,
- A fluorine atom at the 2-position,
- An isopropoxy group attached to the phenyl ring.
The unique combination of these substituents is believed to contribute to its biological activity by influencing its interaction with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been inferred from structure-activity relationship (SAR) studies conducted on similar compounds. These studies suggest that halogenated phenols often exhibit a range of pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties, potentially through mechanisms such as induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Halogenated phenols are known for their antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of halogenated phenolic compounds, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity towards MDA-MB 231 breast cancer cells, with an IC50 value comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces oxidative stress leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB 231 | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
| HeLa (Cervical) | 30 | Reactive oxygen species generation |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Synthesis and Modification
The synthesis of this compound typically involves several steps, including:
- Bromination : Introduction of the bromine atom at the 6-position.
- Fluorination : Addition of the fluorine atom at the 2-position.
- Alkylation : Attachment of the isopropoxy group through alkylation reactions.
These synthetic routes require precise control over reaction conditions to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
